molecular formula C22H44N4O2 B12083091 3,3'-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol) CAS No. 6936-29-4

3,3'-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol)

Cat. No.: B12083091
CAS No.: 6936-29-4
M. Wt: 396.6 g/mol
InChI Key: ALWBJNQJXWWQBC-UHFFFAOYSA-N
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Description

3,3’-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol): is a complex organic compound that features a piperazine core linked to two 3-methylpiperidin-1-yl groups via propan-2-ol chains

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol) typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of 3-Methylpiperidin-1-yl Groups: The 3-methylpiperidin-1-yl groups are introduced via nucleophilic substitution reactions, where the piperazine core reacts with 3-methylpiperidine in the presence of a suitable base.

    Formation of Propan-2-ol Chains: The final step involves the attachment of propan-2-ol chains to the piperazine core through a series of condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the propan-2-ol chains, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone or aldehyde groups back to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Regeneration of alcohols.

    Substitution: Introduction of various functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.

Biology and Medicine:

    Drug Development:

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its ability to form strong bonds with various substrates.

    Electronics: It may find applications in the electronics industry as a component in the fabrication of semiconductors and other electronic devices.

Mechanism of Action

The mechanism by which 3,3’-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol) exerts its effects depends on its specific application:

    Drug Development: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to therapeutic effects.

    Catalysis: As a ligand, the compound can coordinate with metal centers, altering their electronic properties and enhancing their catalytic activity.

Comparison with Similar Compounds

    3,3’-Piperazine-1,4-diylbis(1-(2-methylpiperidin-1-yl)propan-2-ol): Similar structure but with a different substitution pattern on the piperidine rings.

    3,3’-Piperazine-1,4-diylbis(1-(3-ethylpiperidin-1-yl)propan-2-ol): Similar structure but with ethyl groups instead of methyl groups on the piperidine rings.

Uniqueness:

    Structural Features: The presence of 3-methylpiperidin-1-yl groups provides unique steric and electronic properties that can influence the compound’s reactivity and interactions.

    Versatility: The compound’s ability to undergo various chemical reactions and form complexes with metals makes it highly versatile for different applications.

Properties

CAS No.

6936-29-4

Molecular Formula

C22H44N4O2

Molecular Weight

396.6 g/mol

IUPAC Name

1-[4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazin-1-yl]-3-(3-methylpiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C22H44N4O2/c1-19-5-3-7-25(13-19)17-21(27)15-23-9-11-24(12-10-23)16-22(28)18-26-8-4-6-20(2)14-26/h19-22,27-28H,3-18H2,1-2H3

InChI Key

ALWBJNQJXWWQBC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC(CN2CCN(CC2)CC(CN3CCCC(C3)C)O)O

Origin of Product

United States

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